molecular formula C20H21N2O3S+ B11045512 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium

Cat. No.: B11045512
M. Wt: 369.5 g/mol
InChI Key: ZANKEDHIBXGUSN-UHFFFAOYSA-N
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Description

The compound 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium is a complex organic molecule featuring a unique combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium typically involves multiple steps:

    Formation of the Benzodioxin Ring: The initial step involves the synthesis of the 2,3-dihydro-1,4-benzodioxin ring. This can be achieved through the cyclization of catechol derivatives with ethylene glycol under acidic conditions.

    Imidazothiazine Core Construction: The imidazothiazine core is synthesized by reacting appropriate thioamides with α-haloketones, followed by cyclization.

    Final Assembly: The final step involves the coupling of the benzodioxin and imidazothiazine intermediates under basic conditions, typically using a strong base like sodium hydride in an aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced at the imidazothiazine ring using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in ether at low temperatures.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids at low temperatures.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a reduced imidazothiazine derivative.

    Substitution: Formation of nitro or halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium: has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and other enzymes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium involves its interaction with molecular targets such as enzymes. The compound can bind to the active site of enzymes, inhibiting their activity by blocking substrate access or altering the enzyme’s conformation. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium: can be compared with similar compounds such as:

    Benzodioxin Derivatives: These compounds share the benzodioxin ring and are known for their biological activity.

    Imidazothiazine Derivatives: These compounds share the imidazothiazine core and are studied for their enzyme inhibitory properties.

The uniqueness of This compound lies in its combined structural features, which may confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C20H21N2O3S+

Molecular Weight

369.5 g/mol

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol

InChI

InChI=1S/C20H21N2O3S/c23-20(15-7-8-17-18(13-15)25-11-10-24-17)14-21(16-5-2-1-3-6-16)19-22(20)9-4-12-26-19/h1-3,5-8,13,23H,4,9-12,14H2/q+1

InChI Key

ZANKEDHIBXGUSN-UHFFFAOYSA-N

Canonical SMILES

C1C[N+]2=C(N(CC2(C3=CC4=C(C=C3)OCCO4)O)C5=CC=CC=C5)SC1

Origin of Product

United States

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